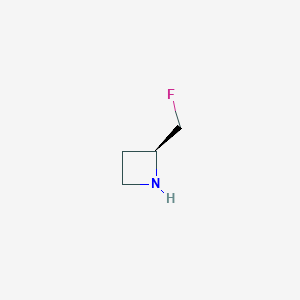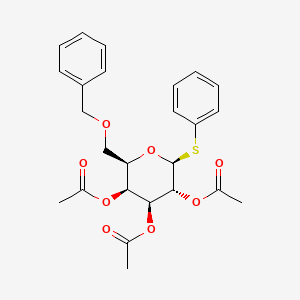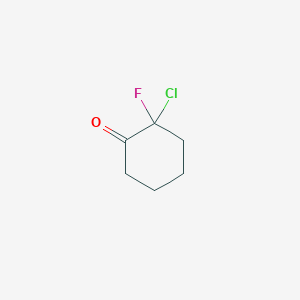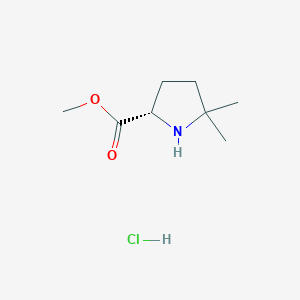
Copper(II) undec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) undec-2-enoate is an organometallic compound where copper is coordinated with undec-2-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(II) undec-2-enoate can be synthesized through the reaction of copper(II) salts with undec-2-enoic acid. One common method involves the reaction of copper(II) acetate with undec-2-enoic acid in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would involve the precise control of temperature, pressure, and reactant concentrations to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(II) undec-2-enoate can undergo various types of chemical reactions, including:
Oxidation: Copper(II) can be reduced to copper(I) or elemental copper.
Reduction: The compound can be reduced to form copper(I) complexes.
Substitution: Ligands in the copper(II) complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Copper(I) complexes or elemental copper.
Reduction: Copper(I) complexes.
Substitution: New copper(II) complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
Copper(II) undec-2-enoate is used as a catalyst in various organic reactions, including oxidation and coupling reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology
In biological research, copper(II) complexes are studied for their potential as antimicrobial and anticancer agents. This compound may exhibit similar properties, making it a candidate for further investigation in these areas.
Medicine
Copper(II) complexes have been explored for their therapeutic potential, particularly in cancer treatment. The redox activity of copper(II) can generate reactive oxygen species that induce cell death in cancer cells.
Industry
In industrial applications, this compound can be used in the production of advanced materials, including conductive polymers and nanomaterials. Its catalytic properties are also valuable in various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of copper(II) undec-2-enoate involves the redox cycling between copper(II) and copper(I) states. This redox activity can generate reactive oxygen species, which can induce oxidative stress in biological systems. In catalytic applications, the copper center can facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) acetate: Used in similar catalytic applications but with different ligand environments.
Copper(II) sulfate: Commonly used in industrial processes and as a fungicide.
Copper(II) chloride: Used in organic synthesis and as a catalyst.
Uniqueness
Copper(II) undec-2-enoate is unique due to the presence of the undec-2-enoate ligand, which can impart specific reactivity and stability to the copper center. This makes it particularly useful in applications where the ligand environment plays a crucial role in the compound’s performance.
Propriétés
Formule moléculaire |
C22H38CuO4 |
|---|---|
Poids moléculaire |
430.1 g/mol |
Nom IUPAC |
copper;(E)-undec-2-enoate |
InChI |
InChI=1S/2C11H20O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*9-10H,2-8H2,1H3,(H,12,13);/q;;+2/p-2/b2*10-9+; |
Clé InChI |
BKACVSPFRDCXGK-JGMJEEPBSA-L |
SMILES isomérique |
CCCCCCCC/C=C/C(=O)[O-].CCCCCCCC/C=C/C(=O)[O-].[Cu+2] |
SMILES canonique |
CCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12850726.png)





![tert-Butyl N-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B12850776.png)

![[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B12850781.png)
